3-Nitro-5-(trifluoromethyl)benzamide

Vue d'ensemble

Description

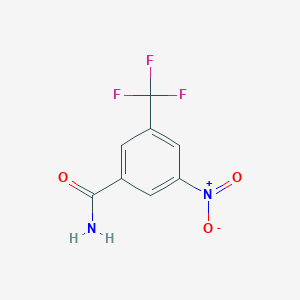

3-Nitro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)benzamide typically involves the nitration of 5-(trifluoromethyl)benzamide. A common method includes the reaction of 5-(trifluoromethyl)benzoic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the meta position relative to the trifluoromethyl group . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the required quality standards for industrial applications .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group in 3-nitro-5-(trifluoromethyl)benzamide undergoes reduction to form amine derivatives. This transformation is critical for generating intermediates with biological relevance:

-

Catalytic Hydrogenation : Using hydrogen gas (H₂) and palladium on carbon (Pd/C), the nitro group is reduced to an amine, yielding 3-amino-5-(trifluoromethyl)benzamide .

-

Iron-Mediated Reduction : In acidic conditions with iron powder, the nitro group is selectively reduced to an amino group without affecting the trifluoromethyl substituent.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 3-Amino-5-(trifluoromethyl)benzamide | ~85% |

| Iron Reduction | Fe powder, HCl, H₂O, reflux | 3-Amino-5-(trifluoromethyl)benzamide | ~78% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates substitution at specific positions:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the para position to the amide group, forming 3-nitro-5-(trifluoromethyl)-4-bromobenzamide .

-

Nitration : Additional nitration under mixed acid conditions introduces a second nitro group at the ortho position relative to the existing nitro group .

Reactivity Trends :

-

The trifluoromethyl group directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect .

-

Nitro groups deactivate the ring but stabilize intermediates via resonance.

Nucleophilic Acyl Substitution

The amide functional group participates in nucleophilic substitutions under acidic or basic conditions:

-

Hydrolysis : Heating with concentrated HCl converts the amide to 3-nitro-5-(trifluoromethyl)benzoic acid .

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the amide group with a new amine moiety.

Representative Reaction :

textThis compound + CH₃NH₂ → 3-Nitro-5-(trifluoromethyl)-N-methylbenzamide + NH₃

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to substituent positioning:

Biological Activity and Functionalization

Reduction products like 3-amino-5-(trifluoromethyl)benzamide exhibit antitubercular activity (MIC: 16 ng/mL) . Further functionalization via:

-

Sulfonation : Introduces sulfonyl groups for enhanced solubility.

-

Acylation : Acetyl chloride derivatives improve metabolic stability.

Applications De Recherche Scientifique

Antitubercular Agents

One of the most prominent applications of 3-nitro-5-(trifluoromethyl)benzamide is in the development of antitubercular drugs. It serves as a precursor for synthesizing 8-nitro-1,3-benzothiazin-4-ones , which are promising candidates for treating tuberculosis. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis . The structural characterization of these compounds reveals that they can form hydrogen-bonded dimers, enhancing their stability and efficacy as drugs .

Synthesis of Benzothiazinones

The synthesis of benzothiazinones from this compound has been extensively studied. The compound is involved in various synthetic routes leading to the formation of benzothiazinones, which exhibit significant antibacterial activity . Research indicates that these derivatives can be synthesized through established chemical methodologies, making them accessible for further pharmacological evaluation.

Asymmetric Synthesis

This compound derivatives have shown high catalytic activity in asymmetric reactions. For example, a study highlighted the use of epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in asymmetric nitro-Michael reactions, demonstrating its potential to facilitate complex organic transformations with high enantioselectivity . This application underscores the compound's versatility beyond medicinal uses.

Advanced Materials Development

The trifluoromethyl group in this compound contributes to its unique physical and chemical properties, making it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, which are desirable traits in material science applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Makarov et al., 2007 | Antitubercular agents | Established synthetic routes to benzothiazinones from this compound. |

| Trefzer et al., 2010 | DprE1 inhibitors | Identified the role of benzothiazinones in targeting Mycobacterium tuberculosis. |

| Eckhardt et al., 2020 | Structural analysis | Detailed the crystal structure and hydrogen bonding in related compounds, enhancing understanding of their stability and reactivity. |

Mécanisme D'action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitrobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-(Trifluoromethyl)benzamide:

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide: Contains an additional chloro group, which can further influence its chemical behavior and biological activity.

Uniqueness

3-Nitro-5-(trifluoromethyl)benzamide is unique due to the combination of the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and its potential biological activities .

Activité Biologique

3-Nitro-5-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular applications. Its structural features, including the trifluoromethyl group, significantly influence its biological properties and mechanisms of action.

The primary target of this compound is the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) , which is crucial for the biosynthesis of arabinogalactan in mycobacterial cell walls. Inhibition of DprE1 disrupts the integrity of the mycobacterial cell wall, leading to bactericidal effects against Mycobacterium tuberculosis (Mtb) and other mycobacterial species .

The trifluoromethyl group enhances the lipophilicity and overall reactivity of the compound, facilitating its interaction with biological targets. Studies indicate that derivatives containing this group exhibit significant antitubercular activity, with minimum inhibitory concentrations (MICs) as low as 16 ng/mL reported for certain variants .

Antimycobacterial Effects

Research has demonstrated that this compound derivatives show promising activity against Mtb. For instance, compounds with a nitro substituent at the 3-position exhibited substantially higher activities compared to other structural analogs. The most active compounds in this series presented MIC values approximately 2000 times lower than those of less effective compounds .

Cytotoxicity and Cellular Effects

The compound has also been evaluated for cytotoxic effects on various cell lines. Benzamide derivatives have been shown to induce apoptosis through caspase-dependent pathways in specific cancer cell lines. The presence of the trifluoromethyl group may contribute to enhanced cytotoxicity due to its ability to participate in radical reactions .

Case Studies

- In Vitro Activity Against Mycobacteria : A study highlighted that certain derivatives of this compound exhibited significant activity against M. smegmatis, a non-pathogenic model for studying mycobacterial infections. The evaluation involved broth microdilution assays, revealing effective growth inhibition at concentrations up to 100 µM .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that compounds with a trifluoromethyl moiety displayed enhanced bioactivity compared to their non-fluorinated counterparts. This enhancement is attributed to improved interactions with target enzymes involved in bacterial cell wall synthesis .

Research Findings Summary

Propriétés

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)5-1-4(7(12)14)2-6(3-5)13(15)16/h1-3H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMVWKAROMENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.